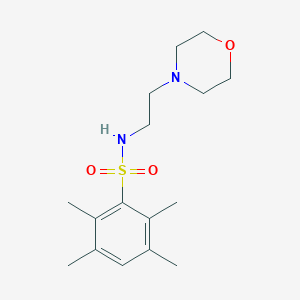

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 was first synthesized in the 1960s and since then, it has been used for various purposes in the field of biochemistry and physiology.

科学研究应用

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has been used in various scientific research applications, including the study of intracellular calcium signaling, platelet aggregation, and the regulation of ion channels. This compound has been found to inhibit the release of calcium from intracellular stores, which is important for the regulation of various cellular processes. This compound has also been used in studies of platelet aggregation, where it has been shown to inhibit the aggregation of platelets. Additionally, this compound has been used to study the regulation of ion channels, particularly the transient receptor potential (TRP) channels.

作用机制

Target of Action

A structurally similar compound, 6-ethoxy-4-n-(2-morpholin-4-ylethyl)-2-n-propan-2-yl-1,3,5-triazine-2,4-diamine, has been found to target the d1 protein of photosystem-ii (ps-ii) in plants .

Mode of Action

The similar compound mentioned above binds at the qb binding site of the d1 protein of ps-ii, which blocks the electron transfer in photosynthesis . This suggests that 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide might have a similar mode of action.

Biochemical Pathways

The inhibition of the d1 protein of ps-ii by the similar compound would disrupt the photosynthetic electron transport chain . This could lead to the cessation of photosynthesis and energy production in the plant cells.

Result of Action

The inhibition of photosynthesis by the similar compound would likely result in the death of the plant cells due to lack of energy production .

实验室实验的优点和局限性

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for the IP3 receptor and its ability to inhibit the release of calcium from intracellular stores. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing to avoid unwanted effects.

未来方向

There are several future directions for research on 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide. One area of research could focus on the development of more specific inhibitors of the IP3 receptor, which could lead to new therapeutic targets for various diseases. Another area of research could focus on the regulation of TRP channels, which could have implications for the treatment of various diseases, including pain and inflammation. Additionally, further studies could investigate the potential toxicity of this compound and the development of safer alternatives for lab experiments.

合成方法

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide can be synthesized by reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with 2-(2-aminoethyl)morpholine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in its pure form.

属性

IUPAC Name |

2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S/c1-12-11-13(2)15(4)16(14(12)3)22(19,20)17-5-6-18-7-9-21-10-8-18/h11,17H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTZRESWTZTRPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCN2CCOCC2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101321533 |

Source

|

| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47196227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

321714-20-9 |

Source

|

| Record name | 2,3,5,6-tetramethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101321533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-hydroxyethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B503006.png)

![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)

![Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate](/img/structure/B503021.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)

![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)